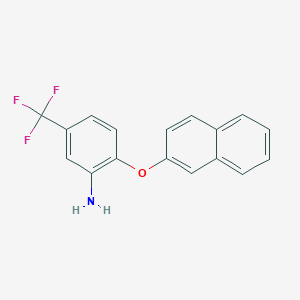

![molecular formula C27H27N5O3 B2599596 (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone CAS No. 1170374-38-5](/img/structure/B2599596.png)

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

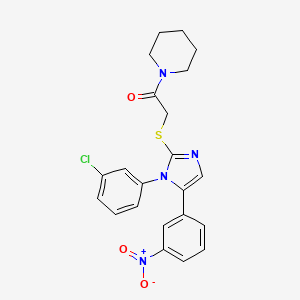

The compound contains several functional groups including a benzimidazole, a piperazine, and a nitrophenyl group. The benzimidazole group is a type of heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole . The piperazine group is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . The nitrophenyl group consists of a phenyl group where one hydrogen atom is replaced by a nitro group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group is planar due to the conjugation of the nitrogen atoms with the benzene ring . The piperazine ring is not planar and can exist in chair or boat conformations . The nitrophenyl group is planar with the nitro group being conjugated with the phenyl ring .Chemical Reactions Analysis

The benzimidazole group can undergo various reactions such as alkylation, acylation, and sulfonation . The piperazine group can undergo reactions with electrophiles at the nitrogen atoms . The nitrophenyl group can undergo reduction to give aniline .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the functional groups. Generally, benzimidazoles are solid at room temperature and have high melting points . Piperazines are usually liquids or low-melting solids . Nitrophenyl compounds are typically yellow to orange solids .Scientific Research Applications

Antibacterial and Antimicrobial Properties

Imidazole derivatives have demonstrated antibacterial and antimicrobial activities. Researchers have explored their potential as agents against various bacterial strains. Further investigation into the specific antibacterial properties of this compound could be valuable for drug development .

Antitumor Activity

Certain imidazole-containing compounds exhibit antitumor effects. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives have been evaluated for their antitumor potential against different cell lines. Investigating the antitumor activity of our compound could provide insights into its therapeutic potential .

Anti-Inflammatory Effects

Imidazole derivatives have been studied for their anti-inflammatory properties. Understanding how this compound interacts with inflammatory pathways could contribute to the development of novel anti-inflammatory drugs .

Antiviral Applications

Enviroxime, an imidazole-containing compound, has antiviral activity. Exploring whether our compound exhibits similar effects against specific viruses could be relevant for antiviral drug discovery .

Antioxidant Properties

Some imidazole derivatives possess antioxidant properties. Investigating the antioxidant capacity of our compound may shed light on its potential role in oxidative stress management .

Anti-Protozoal and Antibacterial Activities

Ornidazole, another imidazole-based drug, is known for its anti-protozoal and antibacterial effects. Examining whether our compound shares similar properties could be informative .

Safety and Hazards

The safety and hazards of this compound would depend on the specific structure and functional groups. Generally, benzimidazoles are considered low in toxicity . Piperazines can be irritants and have been associated with various health effects . Nitrophenyl compounds can be explosive and are considered hazardous .

Future Directions

properties

IUPAC Name |

[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-20-11-12-22(17-25(20)32(34)35)27(33)30-15-13-29(14-16-30)19-26-28-23-9-5-6-10-24(23)31(26)18-21-7-3-2-4-8-21/h2-12,17H,13-16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFIJHBHPZTLCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methyl-5-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2599515.png)

![N-[4-[3-(Methylsulfonylmethyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2599520.png)

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2599526.png)

![2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2599528.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2599531.png)

![N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide](/img/structure/B2599532.png)

![Ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2599536.png)